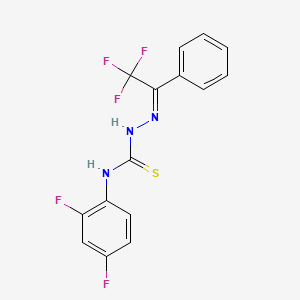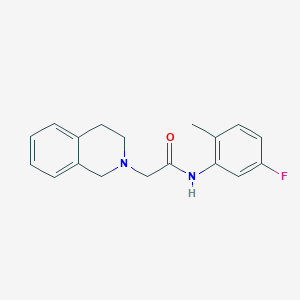
2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone
説明
2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone (TFPD) is a synthetic compound that has gained attention due to its potential applications in scientific research. TFPD is a thiosemicarbazone derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has also been found to induce the production of reactive oxygen species, which can cause damage to cancer cells and lead to apoptosis.
Biochemical and Physiological Effects:
2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been found to have a range of biochemical and physiological effects. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting protein synthesis. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has also been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been found to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has several advantages for use in lab experiments. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone is a synthetic compound that can be synthesized in high yields with high purity. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been shown to have potent anti-cancer activity and can be used to study the mechanisms of cancer cell growth and apoptosis. However, 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone also has limitations for use in lab experiments. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone is a relatively new compound, and its mechanism of action is not fully understood. In addition, 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has not been extensively studied for its potential toxicity and side effects.
将来の方向性
There are several future directions for the study of 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone. Further research is needed to fully understand the mechanism of action of 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone and its potential applications in cancer research and other fields. Studies are also needed to investigate the potential toxicity and side effects of 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone. In addition, 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone could be modified to improve its potency and selectivity for cancer cells. Finally, 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone could be studied in combination with other anti-cancer drugs to determine its potential for use in combination therapy.
科学的研究の応用
2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been found to have potential applications in scientific research, particularly in the field of cancer research. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 2,2,2-trifluoro-1-phenyl-1-ethanone N-(2,4-difluorophenyl)thiosemicarbazone has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(Z)-(2,2,2-trifluoro-1-phenylethylidene)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5N3S/c16-10-6-7-12(11(17)8-10)21-14(24)23-22-13(15(18,19)20)9-4-2-1-3-5-9/h1-8H,(H2,21,23,24)/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLGLDIGBQXAGI-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=S)NC2=C(C=C(C=C2)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC(=S)NC2=C(C=C(C=C2)F)F)/C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(2,4-difluorophenyl)-2-(2,2,2-trifluoro-1-phenylethylidene)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4845519.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4845525.png)
![(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4845539.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4845540.png)
![7-cycloheptyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4845545.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4845553.png)
![1-(4-chlorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4845568.png)
![2-[(3-methoxypropyl)amino]-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4845577.png)

![N-(3-chloro-4-fluorophenyl)-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide](/img/structure/B4845586.png)
![methyl 7-cyclopropyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4845591.png)
![3-ethyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4845607.png)
![methyl 2-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4845611.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4845615.png)